molecular formula C17H29NO B4932324 N-butyl-6-(4-methylphenoxy)hexan-1-amine

N-butyl-6-(4-methylphenoxy)hexan-1-amine

Cat. No.: B4932324
M. Wt: 263.4 g/mol
InChI Key: OFRFAKNVNWIJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-6-(4-methylphenoxy)hexan-1-amine is a tertiary amine compound featuring a hexan-1-amine backbone substituted with a butyl group at the nitrogen atom and a 4-methylphenoxy moiety at the sixth carbon. Its molecular formula is C₁₇H₂₉NO (inferred from structural analogs in ), with a molecular weight of 263.42 g/mol. The 4-methylphenoxy group imparts moderate lipophilicity, while the butyl chain enhances solubility in organic solvents.

Properties

IUPAC Name

N-butyl-6-(4-methylphenoxy)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-3-4-13-18-14-7-5-6-8-15-19-17-11-9-16(2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRFAKNVNWIJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(4-methylphenoxy)hexan-1-amine typically involves multiple steps. One common method starts with the preparation of 6-bromohexan-1-amine, which is then reacted with 4-methylphenol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(4-methylphenoxy)hexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

N-butyl-6-(4-methylphenoxy)hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-butyl-6-(4-methylphenoxy)hexan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-Butyl-6-(4-methylphenoxy)hexan-1-amine 4-methylphenoxy, butylamine C₁₇H₂₉NO 263.42 Moderate lipophilicity (inferred)
N-Butyl-6-(2,4-dimethylphenoxy)hexan-1-amine 2,4-dimethylphenoxy, butylamine C₁₈H₃₁NO 277.45 Increased steric hindrance; potential pharmacological intermediate
N-Butyl-6-(4-chlorophenoxy)hexan-1-amine 4-chlorophenoxy, butylamine C₁₆H₂₆ClNO 283.84 Electron-withdrawing Cl enhances reactivity
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride Benzyl, 4-phenylbutoxy C₂₃H₃₄ClNO 392.0 (hydrochloride) High structural similarity (0.95); pharmaceutical applications
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Piperazine, pyrimidine C₁₃H₂₂N₆ 235.33 Pharmaceutical building block
Key Observations:
  • Substituent Impact: The 4-methylphenoxy group in the target compound balances lipophilicity and electronic effects. Chlorine in the 4-chlorophenoxy derivative () increases polarity and reactivity, making it suitable for electrophilic reactions.
  • Molecular Weight : The target compound’s lower molecular weight (263.42 g/mol) compared to benzyl-substituted analogs (e.g., 392.0 g/mol in ) may enhance membrane permeability, a critical factor in drug design.
  • Applications: Piperazine- and pyrimidine-containing analogs () are prioritized in pharmaceutical synthesis, while phenoxy derivatives are often intermediates in surfactant or polymer chemistry.

Physicochemical Properties

Thermodynamic studies of hexan-1-amine derivatives () reveal:

  • Solubility : Aliphatic amines like N-butylhexan-1-amine derivatives exhibit moderate solubility in polar aprotic solvents (e.g., dimethylformamide) but poor solubility in water.
  • Density and Refractive Index : Increasing alkyl chain length (e.g., butyl vs. propyl) correlates with higher density (0.85–0.92 g/cm³) and refractive indices (~1.45–1.50) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.